molecular formula C7H5F3O4S B13134600 4-(Trifluoromethoxy)benzenesulfonic acid

4-(Trifluoromethoxy)benzenesulfonic acid

Cat. No.: B13134600
M. Wt: 242.17 g/mol
InChI Key: HSHFRAOPRGGMDV-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzenesulfonic acid is an organic compound with the molecular formula C7H5F3O4S. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzenesulfonic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzenesulfonic acid typically involves the introduction of the trifluoromethoxy group onto a benzenesulfonic acid derivative. One common method is the reaction of 4-hydroxybenzenesulfonic acid with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Esterification: Alcohols and acid catalysts are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the trifluoromethoxy group.

    Oxidation: Oxidized derivatives of the compound.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(Trifluoromethoxy)benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzenesulfonic acid involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s function . The trifluoromethoxy group enhances the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonic acid: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.

    4-(Trifluoromethoxy)benzoic acid: Contains a carboxylic acid group (-COOH) instead of a sulfonic acid group.

    4-(Trifluoromethoxy)phenol: Features a hydroxyl group (-OH) instead of a sulfonic acid group.

Uniqueness

4-(Trifluoromethoxy)benzenesulfonic acid is unique due to the presence of both the trifluoromethoxy group and the sulfonic acid group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in certain reactions. Additionally, the trifluoromethoxy group contributes to the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C7H5F3O4S

Molecular Weight

242.17 g/mol

IUPAC Name

4-(trifluoromethoxy)benzenesulfonic acid

InChI

InChI=1S/C7H5F3O4S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H,11,12,13)

InChI Key

HSHFRAOPRGGMDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)O

Origin of Product

United States

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